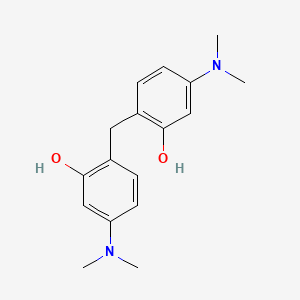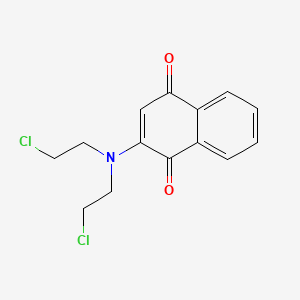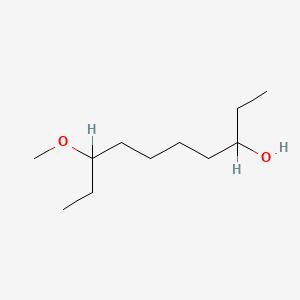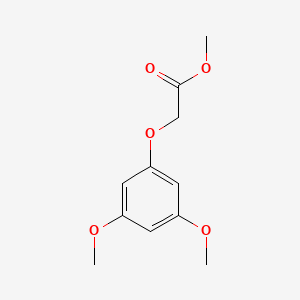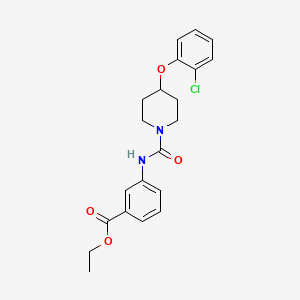
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate is a complex organic compound with a molecular formula of C21H23ClN2O4. This compound is characterized by the presence of a piperidine ring, a chlorophenoxy group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate typically involves the reaction of 2-chlorophenol with piperidine to form 2-chlorophenoxypiperidine. This intermediate is then reacted with ethyl 3-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran and methanol, and the reaction is carried out at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-3-carboxylate and piperidine-4-carboxylate share structural similarities.
Chlorophenoxy Compounds: Compounds such as 2-chlorophenoxyacetic acid and 4-chlorophenoxyacetic acid.
Uniqueness
Ethyl 3-(4-(2-chlorophenoxy)piperidine-1-carboxamido)benzoate is unique due to its combination of a piperidine ring, a chlorophenoxy group, and a benzoate ester. This unique structure imparts specific chemical properties that make it valuable in various research applications .
Propriétés
Formule moléculaire |
C21H23ClN2O4 |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
ethyl 3-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23ClN2O4/c1-2-27-20(25)15-6-5-7-16(14-15)23-21(26)24-12-10-17(11-13-24)28-19-9-4-3-8-18(19)22/h3-9,14,17H,2,10-13H2,1H3,(H,23,26) |
Clé InChI |
GEPJJHZRPUCYKQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)



![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)

